molecular formula C12H8Cl3NO B15074930 Acetamide, N-(1-naphthyl)-2,2,2-trichloro- CAS No. 3733-06-0

Acetamide, N-(1-naphthyl)-2,2,2-trichloro-

Cat. No.: B15074930
CAS No.: 3733-06-0
M. Wt: 288.6 g/mol
InChI Key: FEXNJZJFISBCHC-UHFFFAOYSA-N
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Description

Acetamide, N-(1-naphthyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthyl group attached to an acetamide moiety, with three chlorine atoms attached to the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- typically involves the reaction of 1-naphthylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 1-naphthylamine in an appropriate solvent, such as dichloromethane.
  • Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-naphthyl)-2,2,2-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.

    Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthyl derivatives with oxidized functional groups.

    Reduction: Compounds with reduced trichloroacetamide groups.

    Substitution: Products with substituted chlorine atoms.

Scientific Research Applications

Acetamide, N-(1-naphthyl)-2,2,2-trichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The trichloroacetamide group can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)acetamide: Similar structure but lacks the trichloroacetamide group.

    N-Acetyl-1-naphthylamine: Another naphthyl derivative with different functional groups.

    1-Acetamidonaphthalene: A related compound with an acetamide group attached to the naphthyl ring.

Uniqueness

Acetamide, N-(1-naphthyl)-2,2,2-trichloro- is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar naphthyl derivatives.

Properties

CAS No.

3733-06-0

Molecular Formula

C12H8Cl3NO

Molecular Weight

288.6 g/mol

IUPAC Name

2,2,2-trichloro-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H8Cl3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17)

InChI Key

FEXNJZJFISBCHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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